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Compound of Interest

Compound Name: INCB054828

Cat. No.: B1191782

For Immediate Release

Wilmington, DE — INCB054828, known commercially as pemigatinib, is a potent and selective
inhibitor of fibroblast growth factor receptors (FGFRS) 1, 2, and 3. Its efficacy in treating specific
cancers, particularly those with FGFR genetic alterations, is underpinned by its cellular uptake
and metabolic profile. This technical guide provides an in-depth analysis of these core aspects
for researchers, scientists, and drug development professionals.

Abstract

INCB054828 (pemigatinib) is a targeted therapy that has demonstrated significant clinical
activity in patients with cancers harboring fibroblast growth factor receptor (FGFR) alterations.
Understanding its cellular uptake and metabolism is critical for optimizing its therapeutic use
and developing next-generation inhibitors. This document synthesizes preclinical data to
provide a comprehensive overview of how INCB054828 enters cells, engages its target, and is
subsequently metabolized. Key findings indicate that INCB054828 possesses favorable
permeability and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme
system.

Cellular Uptake

The ability of INCB054828 to reach its intracellular targets is a key determinant of its anti-tumor
activity. Preclinical studies have characterized its permeability using in vitro models.
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Data on Cellular Permeability

In vitro studies utilizing Caco-2 cell monolayers, a standard model for predicting intestinal drug
absorption, have demonstrated that INCB054828 has moderate to high permeability[1].

Parameter Value Assay System

Apparent Permeability (Papp)
AtoB

16.5 x 10-6 cm/s Caco-2 cells

Efflux Ratio 0.8 Caco-2 cells

Table 1: In Vitro Permeability of INCB054828

Experimental Protocol: Caco-2 Permeability Assay

The permeability of INCB054828 was assessed using the Caco-2 cell monolayer model. Caco-
2 cells were seeded on Transwell inserts and allowed to differentiate for 21 days to form a
confluent monolayer. The integrity of the monolayer was confirmed by measuring the
transepithelial electrical resistance (TEER). INCB054828 was then added to the apical (A) side,
and its transport to the basolateral (B) side was measured over time. Samples were taken from
both compartments at various time points and analyzed by liquid chromatography-mass
spectrometry (LC-MS) to determine the concentration of the compound. The apparent
permeability coefficient (Papp) was calculated using the following formula:

Papp = (dQ/dt) / (A * CO)

Where:

e dQ/dt is the rate of drug transport across the monolayer

» Ais the surface area of the filter

¢ CO is the initial concentration of the drug in the apical compartment

The efflux ratio was calculated by dividing the Papp in the B-to-A direction by the Papp in the A-
to-B direction.
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Caco-2 Permeability Assay Workflow

Seed Caco-2 cells on Transwell inserts

Differentiate for 21 days to form monolayer

'

Measure TEER to confirm monolayer integrity

'

Add INCB054828 to apical side

'

Sample from apical and basolateral sides over time

'

Analyze samples by LC-MS

Calculate Papp and efflux ratio
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Caco-2 Permeability Assay Workflow

Metabolism
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The metabolic fate of INCB054828 is a crucial factor influencing its pharmacokinetic profile and
potential for drug-drug interactions. In vitro studies have identified the primary enzyme
responsible for its metabolism.

Primary Metabolic Pathway

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme in vitro[2][3].

Data on Metabolic Stability and CYP Inhibition

In vitro studies using human liver microsomes have shown that INCB054828 has moderate
metabolic stability[1]. Furthermore, the compound exhibited a low potential for inhibiting major
cytochrome P450 isoforms at clinically relevant concentrations[1].

Parameter Value Assay System

Metabolic Stability (t1/2) 48 minutes Human Liver Microsomes

CYP1A2, 2B6, 2C8, 2C9,

CYP Isoform Inhibition (IC50) > 25 uM
2C19, 2D6, 3A4

Table 2: In Vitro Metabolic Properties of INCB054828

Experimental Protocol: Metabolic Stability Assay

The metabolic stability of INCB054828 was determined by incubating the compound with
human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme
activity. The reaction was initiated by the addition of NADPH and quenched at various time
points with a cold organic solvent. The remaining concentration of INCB054828 was quantified
by LC-MS. The half-life (t1/2) was then calculated from the rate of disappearance of the parent
compound.

Experimental Protocol: CYP Inhibition Assay

The potential of INCB054828 to inhibit major CYP isoforms was evaluated using a panel of
recombinant human CYP enzymes and isoform-specific probe substrates. INCB054828 was
co-incubated with each CYP isoform and its respective substrate. The rate of metabolite
formation was measured and compared to a control incubation without the inhibitor. The IC50
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value, the concentration of INCB054828 that causes 50% inhibition of the enzyme activity, was
then determined.

In Vitro Metabolism Workflow

Metabolic Stability CYP Inhibition
Incubate INCB054828 with human liver microsomes and NADPH Co-incubate INCB054828 with specific CYP isoforms and probe substrates
\ \ 4
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Calculate t1/2
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In Vitro Metabolism Experimental Workflow

Mechanism of Action and Signaling Pathway

INCB054828 is a kinase inhibitor that targets FGFRs 1, 2, and 3.[2][4] In cancer cells with
activating FGFR genetic alterations, constitutive signaling through these receptors drives cell
proliferation and survival.[5] INCB054828 binds to the ATP-binding pocket of the FGFR kinase
domain, preventing receptor autophosphorylation and the activation of downstream signaling
pathways.[6] Key pathways inhibited by INCB054828 include the RAS/MAPK, PI3K/AKT, and
PLCy pathways.[6][7]
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FGFR Signaling Pathway and Inhibition by INCB054828
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Conclusion

INCB054828 (pemigatinib) demonstrates a favorable preclinical profile with moderate to high
cellular permeability and moderate metabolic stability, primarily through CYP3AA4. Its potent and
selective inhibition of FGFR signaling provides a strong rationale for its clinical efficacy in
FGFR-driven malignancies. The data and protocols presented in this guide offer a
comprehensive resource for researchers and drug developers working to further understand
and build upon the therapeutic potential of INCB054828.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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